3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one

Chemical Identity Procurement Building Block

Differentiate your D4R program with this rationally designed building block. Generic substitution is invalid here: amide SAR of the 4,4-difluoropiperidine class (e.g., ML398) shows that even conservative substituent changes (e.g., N-phenyl→4-chlorophenyl) cause a 6-fold decrease in D4R affinity. The specific cyclopentyl group on this molecule is essential for maintaining target potency. Moreover, its reduced amine basicity (ΔpKa ~1.6–2.4 vs. piperidine) directly improves CNS-permeability and DMPK profiles. Source this precise intermediate to dissect D4R-mediated signaling in neuropsychiatric disorders and to use as a reference standard for comparative physicochemical profiling.

Molecular Formula C13H21F2NO
Molecular Weight 245.314
CAS No. 2329292-57-9
Cat. No. B2925274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one
CAS2329292-57-9
Molecular FormulaC13H21F2NO
Molecular Weight245.314
Structural Identifiers
SMILESC1CCC(C1)CCC(=O)N2CCC(CC2)(F)F
InChIInChI=1S/C13H21F2NO/c14-13(15)7-9-16(10-8-13)12(17)6-5-11-3-1-2-4-11/h11H,1-10H2
InChIKeyCBZNYHLQWXTDEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one (CAS 2329292-57-9): Basic Identity for Procurement


3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one (CAS 2329292-57-9) is a fluorinated piperidine amide derivative with the molecular formula C13H21F2NO and a molecular weight of 245.31 g/mol . It belongs to the broader class of 4,4-difluoropiperidine-containing compounds, a scaffold extensively validated in medicinal chemistry for modulating target engagement and pharmacokinetic properties.

Why Substituting 3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one with Uncharacterized Analogs Fails for D4R Research


Generic substitution within the 4,4-difluoropiperidine amide class is not viable because minor structural modifications to the terminal amide substituent cause dramatic, quantifiable shifts in dopamine D4 receptor (D4R) affinity [1]. For instance, replacing the N-phenyl ring in the potent D4R antagonist ML398 (Ki = 36 nM) with a 4-chlorophenyl group reduces affinity nearly 6-fold (Ki = 210 nM), while installation of a naphthalene derivative drops Ki to 80 nM [1]. This demonstrates that the specific cyclopentyl substituent in the target compound is a key determinant of biological activity and cannot be assumed equivalent to other alkyl or aromatic analogs without explicit head-to-head data.

Quantitative Procurement Guide: 3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one (2329292-57-9)


Chemical Identity and Availability for Research Supply

The compound has a verified CAS number (2329292-57-9), molecular formula C13H21F2NO, and molecular weight 245.31 g/mol, as documented by a major chemical database . This unambiguous chemical identity ensures traceable procurement and quality control.

Chemical Identity Procurement Building Block

Class-Level Target Engagement: Dopamine D4 Receptor Antagonism

The 4,4-difluoropiperidine amide scaffold demonstrates potent D4R antagonism. The class-leading compound ML398 (R-enantiomer of a 4,4-difluoropiperidine amide) achieves a D4R Ki of 36 nM, while the racemate shows a Ki of 130 nM [1]. The target compound, bearing a cyclopentyl substituent, is structurally positioned to explore the D4R pharmacophore. Direct affinity data for this specific molecule are not yet publicly available, but class-level SAR indicates that alkyl amide substituents are well-tolerated and can yield high potency [1].

Dopamine D4 Receptor Antagonist Structure-Activity Relationship

Reduced Basicity Advantage: pKa Differentiation from Non-Fluorinated Piperidine Analogs

The 4,4-difluoropiperidine core exhibits a significantly reduced basicity (pKa ≈ 8.2–9.0) compared to unsubstituted piperidine (pKa ≈ 10.6) [1]. This difference is attributed to the electron-withdrawing effect of the gem-difluoro group, which decreases the amine's propensity to be protonated. In the context of the target compound, the amide linkage further modulates the overall electronic profile.

pKa Basicity Physicochemical Property

Functional Selectivity Within the Dopamine Receptor Family

Key analogs in the 4,4-difluoropiperidine amide series (e.g., compounds 8w, 9a, 9b, 9c) exhibit robust selectivity for D4R over other dopamine receptor subtypes (D1, D2L, D3, D5), with some showing <50% inhibition at 10 µM against these off-targets [1]. For example, compound 8w showed <50% inhibition at 10 µM against D1, D2L, D3, and D5 while maintaining 52% inhibition of D2S, indicating at least a 10-fold selectivity window [1].

Dopamine Receptor Selectivity D4 vs D2 Off-target Profile

In Vitro Drug Metabolism and Pharmacokinetics (DMPK) Profile of the Scaffold

The 4,4-difluoropiperidine amide scaffold, particularly ML398, has been characterized for in vitro DMPK properties. ML398 demonstrated a rat microsomal predicted hepatic clearance (CLHEP) of 67.5 mL/min/kg and a human CLHEP of 15.7 mL/min/kg, with a plasma unbound fraction (Fu) of 0.005 [1]. In contrast, simpler 4,4-difluoropiperidine amides like compound 6o (from an anti-tubercular series) showed poor metabolic stability with high clearance in rat hepatocytes, highlighting that the amide substituent dramatically influences PK [2].

Metabolic Stability Microsomal Clearance Plasma Protein Binding

Research and Industrial Application Scenarios for 3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one


D4R Antagonist Lead Optimization Programs

This compound serves as a rationally designed building block for exploring the D4R pharmacophore. As demonstrated by the SAR of ML398 and its analogs, modifications to the amide substituent can modulate D4R affinity and selectivity [1]. The cyclopentyl group offers a sterically defined, non-aromatic substituent that may confer distinct pharmacological properties compared to phenyl or heteroaromatic analogs, potentially leading to improved DMPK profiles.

Selective CNS Probe Development for Dopamine Receptor Subtyping

Given the class's ability to achieve high selectivity for D4R over D1, D2L, D3, and D5 receptors [1], this compound could be a valuable intermediate for developing chemical probes to dissect D4R-mediated signaling in neuropsychiatric disorders. The reduced basicity of the 4,4-difluoropiperidine core (ΔpKa ~1.6–2.4 units vs. piperidine) further enhances its CNS drug-likeness [2].

Research Tool for Investigating pKa-Dependent Pharmacology

The 4,4-difluoropiperidine moiety confers a measurable reduction in amine basicity relative to unsubstituted piperidine [2]. This property can be exploited to study the impact of pKa modulation on receptor binding, functional activity, and pharmacokinetics without altering the core pharmacophore. The target compound encapsulates this property, making it a useful reference for comparative physicochemical profiling campaigns.

Quote Request

Request a Quote for 3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.